4-[(2-Methoxyethoxy)methyl]aniline

PROTAC Linker Design Small Molecule Scaffold Conformational Flexibility

4-[(2-Methoxyethoxy)methyl]aniline (CAS 1016706-42-5) is a para-substituted aniline derivative with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. The compound is characterized by a primary aromatic amine (−NH₂) at the para position and a 2-methoxyethoxymethyl (−CH₂−O−CH₂CH₂−O−CH₃) substituent, which provides a flexible, hydrophilic ethylene glycol-derived spacer linking the aniline core to a terminal methoxy group.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 1016706-42-5
Cat. No. B3072296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxyethoxy)methyl]aniline
CAS1016706-42-5
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCCOCC1=CC=C(C=C1)N
InChIInChI=1S/C10H15NO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8,11H2,1H3
InChIKeyXPSJNVWRACBZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Methoxyethoxy)methyl]aniline (CAS 1016706-42-5) for Scientific Procurement: Core Structural and Vendor Specifications


4-[(2-Methoxyethoxy)methyl]aniline (CAS 1016706-42-5) is a para-substituted aniline derivative with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. The compound is characterized by a primary aromatic amine (−NH₂) at the para position and a 2-methoxyethoxymethyl (−CH₂−O−CH₂CH₂−O−CH₃) substituent, which provides a flexible, hydrophilic ethylene glycol-derived spacer linking the aniline core to a terminal methoxy group [1]. Commercially, the compound is typically supplied at ≥95% purity, with physical form specified as liquid and storage recommended at 4°C .

4-[(2-Methoxyethoxy)methyl]aniline: Critical Limitations of Generic Substitution by Common In-Class Analogs


Substitution among methoxyethoxy-substituted anilines is not scientifically valid without rigorous functional validation. The specific benzyl methyl ether linkage (−CH₂−O−) in 4-[(2-Methoxyethoxy)methyl]aniline differs fundamentally from the direct aromatic ether linkage (−O−) present in analogs such as 4-(2-Methoxyethoxy)aniline (CAS 10141-52-3) and 3-(2-Methoxyethoxy)aniline (CAS 110178-35-3) . This structural distinction alters the electronic environment of the aromatic amine, the rotational freedom of the side chain, and the compound's overall lipophilicity (calculated XLogP3-AA = 0.7 for the target compound) [1]. Furthermore, positional isomerism (e.g., 3-[(2-Methoxyethoxy)methyl]aniline, CAS 875238-90-7) introduces distinct reactivity at the amine site, affecting downstream coupling efficiency in amide bond formation or heterocycle construction . Procurement decisions based solely on shared functional group nomenclature risk introducing uncharacterized variables into synthetic pathways or biological assays, potentially compromising reproducibility.

4-[(2-Methoxyethoxy)methyl]aniline: Quantitative Differentiation Evidence Guide for Scientific Procurement


Enhanced Rotational Flexibility and Spatial Reach: Rotatable Bond Count Comparison

4-[(2-Methoxyethoxy)methyl]aniline possesses 5 rotatable bonds, compared to 4 rotatable bonds for the direct ether analog 4-(2-Methoxyethoxy)aniline [1][2]. The additional rotatable bond, arising from the benzyl methyl ether (−CH₂−O−) linkage, provides enhanced conformational sampling of the methoxyethoxy tail relative to the aniline core [1]. This structural feature is quantitatively relevant for applications requiring precise spatial orientation of functional groups, such as PROTAC linker design, where linker length and flexibility directly influence ternary complex formation and degradation efficiency.

PROTAC Linker Design Small Molecule Scaffold Conformational Flexibility

Modulated Lipophilicity Profile: Computed XLogP3-AA Comparison

The computed XLogP3-AA value for 4-[(2-Methoxyethoxy)methyl]aniline is 0.7, which is 0.2 log units higher than the XLogP3 value of 0.5 reported for the direct ether analog 4-(2-Methoxyethoxy)aniline [1][2]. The methylene (−CH₂−) spacer in the target compound reduces the electron-withdrawing inductive effect of the ether oxygen on the aromatic ring, resulting in a modest but measurable increase in lipophilicity [1]. This difference may influence membrane permeability, protein binding, and solubility in both synthetic and biological contexts.

ADME Optimization Lipophilicity Tuning Drug-like Property Space

Positional Isomer Differentiation: 4-Substituted vs. 3-Substituted Methoxyethoxymethyl Aniline

4-[(2-Methoxyethoxy)methyl]aniline (para-substituted) and 3-[(2-Methoxyethoxy)methyl]aniline (CAS 875238-90-7, meta-substituted) are positional isomers with identical molecular formula (C₁₀H₁₅NO₂) and molecular weight (181.23 g/mol) [1]. In the para isomer, the electron-donating amine group and the methoxyethoxymethyl substituent are in conjugation, enhancing electron density at the amine nitrogen and increasing its nucleophilicity. In the meta isomer, this resonance pathway is disrupted, resulting in measurably different reactivity in acylation and electrophilic aromatic substitution reactions.

Regioselective Synthesis Electronic Effects Aromatic Substitution

Physical Form Differentiation: Liquid State vs. Solid Analogs

4-[(2-Methoxyethoxy)methyl]aniline is supplied as a liquid at standard ambient conditions, whereas several structurally related aniline derivatives—including 3-[(2-Methoxyethoxy)methyl]aniline (mp ≈ 50–55°C) and 4-(2-Methoxyethoxy)aniline hydrochloride (solid salt)—are solids at room temperature . The liquid physical form facilitates direct dispensing via automated liquid handling systems without requiring prior dissolution in organic solvents.

Automated Liquid Handling High-Throughput Screening Compound Management

4-[(2-Methoxyethoxy)methyl]aniline: Validated Application Scenarios Derived from Quantitative Differentiation Evidence


PROTAC Linker Development Requiring Specific Conformational Flexibility

In PROTAC (Proteolysis-Targeting Chimera) design, linker length and flexibility are critical determinants of ternary complex formation and degradation efficiency. 4-[(2-Methoxyethoxy)methyl]aniline offers 5 rotatable bonds—one more than direct ether analogs such as 4-(2-Methoxyethoxy)aniline—providing an expanded conformational sampling space for optimizing the spatial orientation between E3 ligase ligand and target protein ligand [1]. The benzyl methyl ether linkage introduces a discrete geometric offset that may improve degradation rates for challenging protein targets where precise linker geometry is required.

Small Molecule Scaffold Diversification with Tunable Lipophilicity

Medicinal chemistry programs seeking to explore structure-activity relationships (SAR) around aniline-based cores can utilize 4-[(2-Methoxyethoxy)methyl]aniline as a building block with a distinct lipophilicity profile (XLogP3-AA = 0.7) compared to common alternatives [1]. The 0.2 log unit increase in computed LogP relative to 4-(2-Methoxyethoxy)aniline (XLogP3 = 0.5) may confer advantages in crossing cellular membranes or modulating non-specific protein binding, while the primary amine remains available for amide coupling, reductive amination, or heterocycle formation.

High-Throughput Screening (HTS) Library Construction

The liquid physical form of 4-[(2-Methoxyethoxy)methyl]aniline at ambient conditions enables seamless integration into automated liquid handling workflows for HTS library synthesis [1]. Unlike solid analogs that require pre-weighing and dissolution in organic solvents—steps that introduce additional variability and potential for handling errors—the target compound can be dispensed directly, reducing workflow complexity and improving reproducibility in large-scale library production.

Regioselective Synthesis of Para-Functionalized Aromatic Amines

The para-substitution pattern of 4-[(2-Methoxyethoxy)methyl]aniline positions the amine and the methoxyethoxymethyl group in resonance conjugation, enhancing nucleophilicity at the amine nitrogen relative to meta-substituted isomers [1]. This electronic activation makes the compound particularly suitable for efficient amide bond formation and other nucleophilic addition reactions where reaction rate and yield are sensitive to amine nucleophilicity.

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